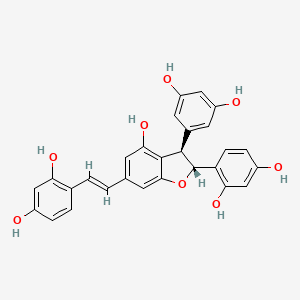

GnetumontaninA

Description

Gnetumontanin A is a naturally occurring compound isolated from the genus Gnetum, a group of tropical gymnosperms. Research on such compounds is critical for drug discovery, particularly in oncology and neurodegenerative disease treatment. However, the evidence provided lacks direct structural or pharmacological data for Gnetumontanin A, necessitating reliance on comparative frameworks for similar compounds.

Properties

Molecular Formula |

C28H22O8 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

4-[(E)-2-[(2R,3R)-2-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2,3-dihydro-1-benzofuran-6-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O8/c29-17-4-3-15(22(33)12-17)2-1-14-7-24(35)27-25(8-14)36-28(21-6-5-18(30)13-23(21)34)26(27)16-9-19(31)11-20(32)10-16/h1-13,26,28-35H/b2-1+/t26-,28+/m1/s1 |

InChI Key |

KHGLRDMKSFZQRZ-PXXWLXOCSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=C3C(C(OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnetumontaninA involves several steps, starting from readily available precursors. The synthetic route typically includes:

Formation of the core structure: This involves cyclization reactions under controlled conditions.

Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, and bases.

Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using genetically modified microorganisms to produce the compound in large quantities. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

GnetumontaninA undergoes several types of chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or alkylation reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

GnetumontaninA has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of GnetumontaninA involves its interaction with specific molecular targets in cells. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosamine Derivatives (e.g., NDMA)

Key differences include:

| Property | Gnetumontanin A (Hypothetical) | NDMA (Dimethylnitrosamine) |

|---|---|---|

| Source | Gnetum species | Synthetic/byproduct in industry |

| Functional Groups | Phenolic, stilbenoid | Nitroso, dimethylamine |

| Toxicity | Low (anticancer potential) | High (carcinogenic) |

| Applications | Medicinal research | Industrial solvent, contaminant |

aliphatic backbones) in bioactivity .

Ranitidine-Related Compounds

Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share dimethylamino and nitroso moieties with nitrosamines. However, their synthetic origin and pharmaceutical applications (e.g., antacid properties) differ from Gnetumontanin A’s natural derivation and proposed bioactivities .

Functional Comparison with Similar Compounds

Antioxidant Activity

Stilbenoids like resveratrol and Gnetumontanin A are compared below:

| Compound | Antioxidant Capacity (IC₅₀, μM) | Mechanism |

|---|---|---|

| Gnetumontanin A | Not reported | Hypothesized radical scavenging |

| Resveratrol | 10–20 | ROS inhibition, Nrf2 pathway |

| NDMA | N/A | Pro-oxidant (DNA alkylation) |

The absence of direct data for Gnetumontanin A underscores the need for targeted studies .

Cytotoxic Potential

While NDMA induces cytotoxicity via DNA damage, plant-derived nitrosamines like Gnetumontanin A may exhibit selective cytotoxicity against cancer cells. For example, Gnetum compounds often target mitochondrial apoptosis pathways, unlike synthetic nitrosamines’ nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.